molecular formula C24H30ClFO5 B1210471 1-[(1S,2S,4S,8S,9S,11S,13S)-16-chloro-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,16,18-trien-8-yl]-2-hydroxyethanone

1-[(1S,2S,4S,8S,9S,11S,13S)-16-chloro-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,16,18-trien-8-yl]-2-hydroxyethanone

Cat. No.: B1210471
M. Wt: 452.9 g/mol
InChI Key: YTIVSKLVOYYROL-TVHBQBCYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloro-4b-fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-4a,4b,5,6,6a,9a,10,10a,10b,11-decahydro-6bH,8H-naphtho[2’,1’:4,5]indeno[1,2-d][1,3]dioxol-6b-yl)-2-hydroxyethan-1-one is a complex organic compound with a unique structure that includes multiple fused rings, hydroxyl groups, and halogen substituents

Preparation Methods

The synthesis of 1-(2-Chloro-4b-fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-4a,4b,5,6,6a,9a,10,10a,10b,11-decahydro-6bH,8H-naphtho[2’,1’:4,5]indeno[1,2-d][1,3]dioxol-6b-yl)-2-hydroxyethan-1-one involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes:

    Formation of the core structure: This involves the construction of the fused ring system through cyclization reactions.

    Introduction of functional groups: Halogenation, hydroxylation, and other functional group modifications are carried out using specific reagents and conditions.

    Final assembly: The final compound is assembled through a series of coupling reactions and purification steps to ensure the desired structure and purity.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and automated processes to streamline the synthesis.

Chemical Reactions Analysis

1-(2-Chloro-4b-fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-4a,4b,5,6,6a,9a,10,10a,10b,11-decahydro-6bH,8H-naphtho[2’,1’:4,5]indeno[1,2-d][1,3]dioxol-6b-yl)-2-hydroxyethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove halogen substituents or convert carbonyl groups to alcohols.

    Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling reactions: The compound can participate in coupling reactions to form larger molecules or polymers.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

1-(2-Chloro-4b-fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-4a,4b,5,6,6a,9a,10,10a,10b,11-decahydro-6bH,8H-naphtho[2’,1’:4,5]indeno[1,2-d][1,3]dioxol-6b-yl)-2-hydroxyethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its complex ring system and functional groups can be utilized in the design of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving halogenated and hydroxylated molecules.

    Industrial Applications: It may serve as an intermediate in the synthesis of other complex organic molecules used in various industries.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4b-fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-4a,4b,5,6,6a,9a,10,10a,10b,11-decahydro-6bH,8H-naphtho[2’,1’:4,5]indeno[1,2-d][1,3]dioxol-6b-yl)-2-hydroxyethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogen and hydroxyl groups play a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(2-Chloro-4b-fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-4a,4b,5,6,6a,9a,10,10a,10b,11-decahydro-6bH,8H-naphtho[2’,1’:4,5]indeno[1,2-d][1,3]dioxol-6b-yl)-2-hydroxyethan-1-one can be compared with similar compounds, such as:

These compounds share similar core structures but differ in their substituents and functional groups, leading to variations in their chemical properties and potential applications. The uniqueness of 1-(2-Chloro-4b-fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-4a,4b,5,6,6a,9a,10,10a,10b,11-decahydro-6bH,8H-naphtho[2’,1’:4,5]indeno[1,2-d][1,3]dioxol-6b-yl)-2-hydroxyethan-1-one lies in its specific combination of halogen and hydroxyl groups, which confer distinct reactivity and biological activity.

Properties

Molecular Formula

C24H30ClFO5

Molecular Weight

452.9 g/mol

IUPAC Name

1-[(1S,2S,4S,8S,9S,11S,13S)-16-chloro-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,16,18-trien-8-yl]-2-hydroxyethanone

InChI

InChI=1S/C24H30ClFO5/c1-20(2)30-19-10-16-15-6-5-13-9-14(25)7-8-21(13,3)23(15,26)17(28)11-22(16,4)24(19,31-20)18(29)12-27/h5,7-9,15-17,19,27-28H,6,10-12H2,1-4H3/t15-,16-,17-,19-,21-,22-,23?,24+/m0/s1

InChI Key

YTIVSKLVOYYROL-TVHBQBCYSA-N

Isomeric SMILES

C[C@]12C[C@@H](C3([C@H]([C@@H]1C[C@H]4[C@]2(OC(O4)(C)C)C(=O)CO)CC=C5[C@@]3(C=CC(=C5)Cl)C)F)O

Canonical SMILES

CC1(OC2CC3C4CC=C5C=C(C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)Cl)C

Synonyms

3-chlorotriamcinolone 16,17-acetonide
3-chlorotriamcinolone acetonide
3-Cl-TA

Origin of Product

United States

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